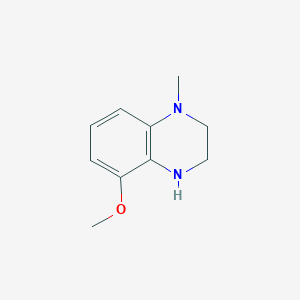

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often emphasized to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties and industrial applications.

Scientific Research Applications

Pharmacological Properties

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline has demonstrated a range of biological activities that make it a promising candidate for therapeutic applications:

- Antiviral Activity : Quinoxaline derivatives, including this compound, have been studied for their potential antiviral properties. For instance, certain derivatives have shown effectiveness against viruses like Herpes simplex virus and other pathogens, indicating a potential role in antiviral drug development .

- Antitumor Activity : Research indicates that quinoxaline derivatives can inhibit the growth of various cancer cell lines. In vitro studies have shown that compounds similar to this compound can effectively reduce cell viability in liver carcinoma models .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies highlight the compound's ability to interact with cellular pathways involved in neuroprotection .

Synthetic Routes and Mechanisms

The synthesis of this compound can be achieved through various methodologies. Notably, synthetic strategies often involve the reaction of substituted phenyl compounds with precursors containing quinoxaline moieties. The following table summarizes some common synthetic routes:

| Synthetic Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Method A | 2,3-Dichloroquinoxaline + 4-Aminoacetophenone | Reflux in ethanol | 75% |

| Method B | Quinoxaline + Methanol + Acid Catalyst | Stirring at room temperature | 80% |

| Method C | 8-Bromoquinoxaline + Methylating Agent | Microwave irradiation | 85% |

These synthetic approaches not only yield the target compound but also facilitate the exploration of structure-activity relationships that are crucial for optimizing biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Antiviral Screening

In a systematic review focusing on quinoxaline derivatives as antiviral agents, compounds structurally related to this compound exhibited significant antiviral activity against multiple viral strains. The study emphasized the importance of specific substituents on the quinoxaline ring in enhancing antiviral efficacy .

Case Study 2: Cancer Cell Line Inhibition

A recent investigation into the cytotoxic effects of various quinoxaline derivatives revealed that this compound significantly inhibited growth in liver carcinoma cell lines (HEPG2). The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of quinoxalines found that derivatives similar to this compound could mitigate oxidative stress-induced neuronal damage. This positions the compound as a potential therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Quinoxaline: The parent compound, which lacks the methoxy and methyl groups.

8-Methoxyquinoxaline: A derivative with only the methoxy group.

4-Methylquinoxaline: A derivative with only the methyl group.

Uniqueness: 8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its pharmacological properties and make it a valuable compound for further research and development.

Biological Activity

8-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and selectivity, including:

- Condensation Reactions : Utilizing o-phenylenediamine and 1,2-dicarbonyl compounds.

- Catalytic Methods : Employing catalysts to improve reaction efficiency.

The compound's structure allows for further modifications through oxidation, reduction, and substitution reactions, which can lead to derivatives with enhanced biological properties .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

The compound has demonstrated promising results in inhibiting the growth of various microorganisms. Studies indicate that it can interfere with microbial metabolic processes, leading to growth inhibition .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- MCF7 Cell Line Studies : A derivative exhibited an IC50 value of 1.85 mM against MCF7 breast cancer cells, indicating substantial antiproliferative activity .

- Comparative Analysis : When compared to staurosporine (an established anticancer drug), the compound displayed comparable efficacy with an IC50 value of 6.77 mM .

The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cellular metabolism.

- Receptor Modulation : It may bind to various receptors, altering their activity and leading to biological effects such as apoptosis in cancer cells .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structure Features | IC50 (mM) | Activity Type |

|---|---|---|---|

| 8-Methoxy-4-methyl-2,3-dihydroquinoxaline | Methoxy and methyl substitutions | 1.85 | Anticancer |

| Staurosporine | Natural alkaloid | 6.77 | Anticancer |

| Quinoxaline | Parent compound | N/A | Baseline comparison |

| 8-Methoxyquinoxaline | Only methoxy group | N/A | Antimicrobial |

This table illustrates the potency of 8-Methoxy-4-methyl-2,3-dihydroquinoxaline in comparison to other compounds within the quinoxaline family.

Case Studies

Recent research has focused on synthesizing and evaluating various derivatives of quinoxalines:

- Cytotoxicity Assays : Derivatives were tested against MCF7 cells with varying structural modifications resulting in different IC50 values. The most active derivative had an IC50 of 1.85 mM .

- Antiviral Potential : Some studies have suggested that quinoxaline derivatives exhibit antiviral properties against HIV with significant therapeutic indices .

Properties

IUPAC Name |

8-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-7-6-11-10-8(12)4-3-5-9(10)13-2/h3-5,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTSTQKHYCQOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.